2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole
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Overview
Description
2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a unique combination of a pyrimidine ring and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropyl-6-methylpyrimidine-4-carbaldehyde with a suitable amine, followed by cyclization to form the isoindole ring. The reaction conditions often include the use of a base such as sodium methoxide in a solvent like butanol, and heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-amine
- (2-cyclopropyl-6-methylpyrimidin-4-yl)methanamine
Uniqueness
2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-isoindole is unique due to its combination of a pyrimidine ring with an isoindole structure
Properties
Molecular Formula |
C16H17N3 |
---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C16H17N3/c1-11-8-15(18-16(17-11)12-6-7-12)19-9-13-4-2-3-5-14(13)10-19/h2-5,8,12H,6-7,9-10H2,1H3 |
InChI Key |
KSQQNTKNGDEQDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
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